4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid
Overview
Description
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is a complex organic compound with significant applications in various fields of scientific research. This compound is characterized by its unique structure, which includes both tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) protecting groups. These groups are commonly used in peptide synthesis to protect amino acids during the formation of peptide bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid typically involves multiple stepsThe reaction conditions often require the use of organic solvents such as dichloromethane and reagents like diisopropylcarbodiimide (DIC) and N-hydroxysuccinimide (NHS) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can streamline the process, allowing for the efficient production of large quantities. The reaction conditions are carefully controlled to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Deprotection Reactions: Removal of the Boc and Fmoc groups under acidic or basic conditions.
Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.
Substitution Reactions: Introduction of different functional groups at specific positions on the molecule.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA) for Boc removal and piperidine for Fmoc removal.
Coupling: DIC, NHS, and organic solvents like dichloromethane.
Substitution: Various nucleophiles and electrophiles depending on the desired modification.
Major Products Formed
The major products formed from these reactions include peptides and modified amino acids, which can be further used in various biochemical applications .
Scientific Research Applications
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid has numerous applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and enzyme functions.
Medicine: Plays a role in the development of peptide-based drugs and therapeutic agents.
Industry: Utilized in the production of specialized chemicals and materials .
Mechanism of Action
The mechanism of action of this compound primarily involves its role as a protecting group in peptide synthesis. The Boc and Fmoc groups protect the amino and carboxyl groups, respectively, preventing unwanted side reactions during peptide bond formation. The protected intermediates can then be selectively deprotected to yield the desired peptide sequence. This process is crucial for the accurate and efficient synthesis of peptides and proteins .
Comparison with Similar Compounds
Similar Compounds
- (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-methoxybutanoic acid
- ®-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)(methyl)amino)-4-(tert-butoxy)-4-oxobutanoic acid
- 4-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-1-(2-(tert-butoxy)-2-oxoethyl)piperidine-4-carboxylic acid
Uniqueness
4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid is unique due to its dual protecting groups, which provide enhanced stability and selectivity during peptide synthesis. This dual protection allows for more complex and precise modifications compared to compounds with a single protecting group .
Biological Activity
The compound 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid , also known as Boc-Fmoc-piperidine carboxylic acid , is a synthetic organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry and biochemistry. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula : C26H30N2O6
- Molecular Weight : 466.534 g/mol
- CAS Number : 183673-66-7
- IUPAC Name : N-FMOC-AMINO-(4-N-BOC-PIPERIDINYL)CARBOXYLIC ACID
Synthesis
The synthesis of this compound typically involves the protection of amino groups using tert-butoxycarbonyl (Boc) and fluorenylmethoxycarbonyl (Fmoc) groups. The process generally follows these steps:
- Preparation of the piperidine backbone : The piperidine ring is formed through cyclization reactions involving appropriate precursors.
- Boc and Fmoc protection : The amino groups are protected to prevent unwanted reactions during subsequent steps.
- Carboxylic acid formation : The final step involves the introduction of the carboxylic acid functionality at the 4-position of the piperidine ring.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to Boc-Fmoc-piperidine carboxylic acid exhibit significant antimicrobial properties. For example, derivatives have shown effectiveness against drug-resistant strains of bacteria such as Staphylococcus aureus and Enterococcus faecium, with minimal inhibitory concentrations (MICs) comparable to established antibiotics like vancomycin and linezolid .
Compound | Target Bacteria | MIC (µg/mL) | Activity |
---|---|---|---|
Boc-Fmoc-piperidine | MRSA | 0.78 - 3.125 | Effective |
Boc-Fmoc-piperidine | VREfm | 0.78 - 3.125 | Effective |
Boc-Fmoc-piperidine | Biofilm-forming S. aureus | Low concentrations | Effective |
Enzyme Inhibition
The compound has also been investigated for its potential as an enzyme inhibitor. It has been shown to inhibit bacterial gyrase and topoisomerase IV, which are critical enzymes involved in DNA replication and transcription in bacteria . This mechanism is particularly relevant for developing new antibiotics that can overcome existing resistance mechanisms.
Study on Antibacterial Properties
A study published in Nature Communications explored the antibacterial properties of various piperidine derivatives, including Boc-Fmoc-piperidine carboxylic acid. The results indicated that modifications to the piperidine structure could enhance antibacterial efficacy against both Gram-positive and Gram-negative bacteria, highlighting the importance of structure-activity relationships (SAR) in drug design .
Research on Peptidomimetics
Another significant area of research involves the use of this compound in synthesizing peptidomimetics—molecules that mimic peptides but offer improved stability and bioavailability. These compounds have shown promise in drug development for targeting specific biological pathways, making them valuable in therapeutic applications .
Properties
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N2O6/c1-26(2,3)35-24(32)28-17-27(23(30)31)12-14-29(15-13-27)25(33)34-16-22-20-10-6-4-8-18(20)19-9-5-7-11-21(19)22/h4-11,22H,12-17H2,1-3H3,(H,28,32)(H,30,31) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPSYDYRBLZGHTI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32N2O6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2137931-61-2 | |
Record name | 4-({[(tert-butoxy)carbonyl]amino}methyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}piperidine-4-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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